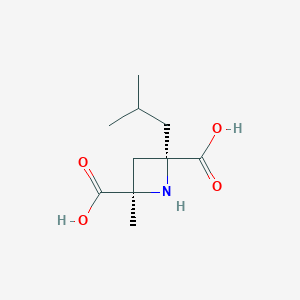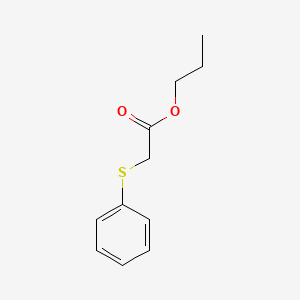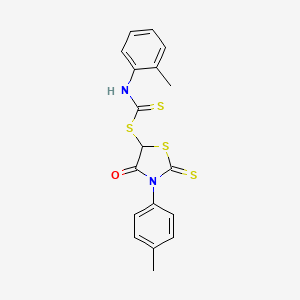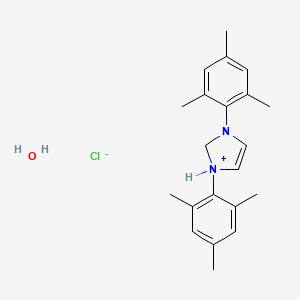![molecular formula C8H10Cl2N5O2P B12547536 {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride CAS No. 142341-38-6](/img/structure/B12547536.png)
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a phosphonic dichloride group, making it a subject of interest in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride typically involves the reaction of a purine derivative with a phosphonic dichloride reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the phosphonic dichloride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines or alcohols to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The purine base can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, amides, and phosphonic acid derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleotide analogs.
Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride involves its interaction with biological molecules, particularly nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base but differs in the phosphate groups attached.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
Nucleotide Analogs: Compounds like acyclovir and ganciclovir, which are used as antiviral agents, share structural similarities.
Propiedades
Número CAS |
142341-38-6 |
|---|---|
Fórmula molecular |
C8H10Cl2N5O2P |
Peso molecular |
310.07 g/mol |
Nombre IUPAC |
9-[2-(dichlorophosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H10Cl2N5O2P/c9-18(10,16)5-17-2-1-15-4-14-6-7(11)12-3-13-8(6)15/h3-4H,1-2,5H2,(H2,11,12,13) |
Clave InChI |
GRDHKBICACTINK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)




![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)


![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
